3-Chloro-6-(trifluoromethyl)picolinonitrile

Descripción general

Descripción

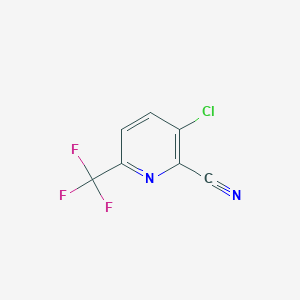

3-Chloro-6-(trifluoromethyl)picolinonitrile (CAS No. 1214333-69-3) is a halogenated pyridine derivative with the molecular formula C₇H₂ClF₃N₂ and a molecular weight of 206.552 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) and their impurities. The compound features a pyridine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 6, and a nitrile group at position 2. Its structural uniqueness lies in the electron-withdrawing effects of the trifluoromethyl and nitrile groups, which enhance reactivity in cross-coupling reactions and other synthetic transformations. Wuhan Xinxinjiali Bio-Technology Co., Ltd., a specialized manufacturer of pharmaceutical intermediates, produces this compound for industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(trifluoromethyl)picolinonitrile typically involves the chlorination and trifluoromethylation of picolinonitrile. One common method includes the reaction of 3-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 3-position serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effects of the trifluoromethyl and nitrile groups, which activate the pyridine ring toward substitution.

Key Reagents and Conditions :

-

Ammonia/Amines : Reacts with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C to yield amino-substituted derivatives .

-

Thiols : Sodium hydride-mediated substitution with thiols produces thioether analogs under inert atmospheres .

Example Reaction :

Transition-Metal Catalyzed Cross-Coupling

The chloro group participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling

-

Substrates : Aryl/heteroaryl boronic acids.

-

Yield : 60–85% for biaryl products, depending on steric and electronic factors .

Case Study :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 3-Phenyl-6-(CF)picolinonitrile | 78 |

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to specific ring positions.

Nitration :

Halogenation :

Nitrile Reduction

-

Reagents : LiAlH in THF reduces the nitrile to an amine.

-

Product : 3-Chloro-6-(trifluoromethyl)picolinamine.

Trifluoromethyl Group Stability

-

The CF group resists hydrolysis under acidic/basic conditions, ensuring structural integrity during reactions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to substituent positioning:

| Compound | Reactivity Profile | Reference |

|---|---|---|

| 3-Bromo-6-(CF)picolinonitrile | Faster NAS due to Br’s lower electronegativity | |

| 6-Chloro-3-(CF)picolinonitrile | Altered regioselectivity in couplings |

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves the chlorination and trifluoromethylation of picolinonitrile. Common methods include:

- Chlorination of Picolinonitrile : Using reagents like phosphorus pentachloride.

- Trifluoromethylation : Employing trifluoromethyl iodide in the presence of potassium carbonate under reflux conditions.

Organic Synthesis

3-Chloro-6-(trifluoromethyl)picolinonitrile is utilized as a building block in the synthesis of complex organic molecules. Its electrophilic nature allows it to undergo various reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution : The trifluoromethyl group participates in electrophilic aromatic substitution reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activities : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Case Study:

In a study evaluating the antimicrobial activity of this compound, it was found to exhibit effective inhibition against Sphaerotheca fuliginea and Rhizoctonia solani at concentrations as low as 100 ppm, achieving control values of up to 100% .

Agrochemicals

The compound is explored as an intermediate in the synthesis of herbicides and fungicides. Its unique electronic properties enhance its effectiveness in agricultural applications.

| Application Area | Specific Use | Example |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Antimicrobial and anticancer agent | Inhibition studies against pathogens |

| Agrochemicals | Intermediate for herbicides | Development of effective fungicides |

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-6-(trifluoromethyl)picolinonitrile with analogous picolinonitrile derivatives, focusing on substituent positions, molecular properties, and applications:

Key Observations:

Substituent Position Effects: The position of chlorine and trifluoromethyl groups significantly influences electronic properties. For example, 6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS 401590-41-8) is a positional isomer of the target compound, yet the altered substitution reduces its steric hindrance in certain reactions . The absence of chlorine in 5-(Trifluoromethyl)picolinonitrile (CAS 95727-86-9) increases its solubility in polar solvents, making it preferable for aqueous-phase reactions .

Functional Group Impact: Amino-substituted derivatives (e.g., CAS 946594-89-4) exhibit enhanced hydrogen-bonding capacity, which is critical in protein-ligand interactions during drug development . The nitrile group in all compounds serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .

Pharmaceutical Relevance: this compound is listed as a precursor to impurities like 5,5'-(hydrazine-1,2-diyl)bis(3-(trifluoromethyl)picolinonitrile), highlighting its role in quality control for APIs such as Apalutamide . Structural analogs like 6-Chloro-5-(trifluoromethyl)picolinonitrile (CAS 1448776-89-3) are critical in synthesizing pyridine-based inhibitors with optimized pharmacokinetic profiles .

Actividad Biológica

3-Chloro-6-(trifluoromethyl)picolinonitrile (C7H2ClF3N2) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical research. Its unique structure incorporates a chlorine atom and a trifluoromethyl group, which significantly influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C7H2ClF3N2

- SMILES : C1=CC(=NC(=C1C(F)(F)F)C#N)Cl

- InChI : InChI=1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 202.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The chlorine atom can participate in hydrogen bonding with target proteins or enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentrations (MICs) of related compounds against various bacteria and fungi have been documented:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | Not specified | Bacillus mycoides |

| Related Compound 8 | 4.88 | E. coli |

| Related Compound 9 | 12.4 | Candida albicans |

These findings suggest that the trifluoromethyl group plays a crucial role in enhancing the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of this compound has been explored against several human cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 17.8 | - |

| HePG2 | 12.4 | - |

The compound demonstrated comparable or superior activity to Doxorubicin, a standard chemotherapy agent, indicating its potential as an anticancer drug candidate .

Study on Biological Activity

A study published in Chemistry & Biology assessed the impact of trifluoromethyl groups on biological activities. The results showed that compounds similar to this compound exhibited enhanced binding affinity for target proteins due to multipolar interactions facilitated by the trifluoromethyl group .

Synthesis and Application in Drug Development

Research has also highlighted the synthesis of ligands based on this compound for use in drug discovery. For example, a ligand derived from this compound was tested for its efficacy in catalyzing reactions relevant to drug synthesis, demonstrating its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-6-(trifluoromethyl)picolinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves nucleophilic substitution or SNAR (Substitution Nucleophilic Aromatic Ring) reactions. For example, 2-chloro-6-fluoropyridine can undergo substitution with 3,3-difluoropyrrolidine under controlled conditions (e.g., anhydrous solvents, catalytic bases) to introduce the trifluoromethyl group. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to improve yield. Monitoring via HPLC or LC-MS ensures intermediate purity .

Q. Which techniques are recommended for structural characterization of this compound and its derivatives?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (via SHELX software ) to resolve 3D structures, particularly for crystallizable intermediates. For example, co-crystallization with triphenylphosphine oxide has been used to stabilize derivatives for analysis .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on known applications:

- AhR agonism : Measure HL-60 leukemia cell differentiation using flow cytometry for CD11b expression .

- Enzyme inhibition : Test α-glucosidase activity in yeast models with colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .

- Antiviral activity : Use plaque reduction assays in viral-infected cell lines (e.g., influenza A/M2).

Advanced Research Questions

Q. How can computational methods predict binding modes and structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina with a Lamarckian genetic algorithm to model ligand-receptor interactions (e.g., GPR39 or TRPV3). Use PyMOL for visualization.

- DFT calculations : Apply B3LYP hybrid functionals to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- SAR studies : Synthesize derivatives with substituents (e.g., thioether, amino groups) and correlate docking scores with experimental IC₅₀ values to identify key pharmacophores .

Q. How should researchers address contradictory data in biological efficacy across cell lines?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed serum concentrations, passage numbers).

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects.

- Metabolic stability testing : Compare hepatic microsomal half-lives (human vs. rodent) to assess species-dependent metabolism .

Q. What strategies are effective for resolving crystallographic structures of halogenated pyridine derivatives?

- Methodological Answer :

- Co-crystallization : Add triphenylphosphine oxide to enhance crystal lattice stability .

- Low-temperature data collection : Reduce thermal motion artifacts (100 K with liquid nitrogen).

- SHELXL refinement : Use iterative cycles with anisotropic displacement parameters for heavy atoms (Cl, F) .

Q. How can in vivo models validate therapeutic potential, such as in neurological or inflammatory disorders?

- Methodological Answer :

- Alcohol withdrawal models : Administer the compound intraperitoneally in rodents and monitor GABAergic activity via EEG or behavioral assays (e.g., elevated plus maze) .

- Myocardial infarction imaging : Radiolabel the compound with ¹⁸F and perform PET/CT scans in ischemia-reperfusion models to assess tissue uptake .

Propiedades

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUVLZTCOQBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.